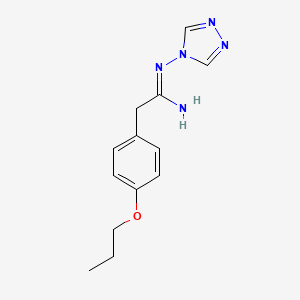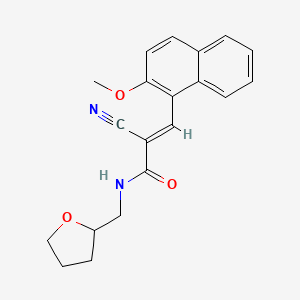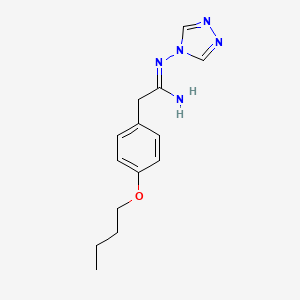
2-(4-propoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide
Übersicht
Beschreibung
2-(4-propoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide, also known as PTZ-343, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of drug discovery.
Wirkmechanismus
2-(4-propoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide works by inhibiting the activity of enzymes that are involved in the progression of diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs) and monoamine oxidases (MAOs). HDACs are enzymes that are involved in the regulation of gene expression, while MAOs are enzymes that are involved in the breakdown of neurotransmitters. By inhibiting the activity of these enzymes, this compound can prevent the progression of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, this compound has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-propoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide in lab experiments is its specificity. It has been shown to selectively inhibit the activity of HDACs and MAOs, making it a useful tool for studying the role of these enzymes in disease progression. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when working with this compound.
Zukünftige Richtungen
There are many potential future directions for research on 2-(4-propoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide. One area of focus could be the development of this compound derivatives that have improved efficacy and reduced toxicity. Additionally, further studies could be conducted to investigate the potential applications of this compound in the treatment of other diseases. Finally, studies could be conducted to investigate the potential synergistic effects of this compound with other drugs.
Wissenschaftliche Forschungsanwendungen
2-(4-propoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide has been studied extensively for its potential applications in drug discovery. It has been shown to have activity against a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to inhibit the activity of enzymes that are involved in the progression of these diseases, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
2-(4-propoxyphenyl)-N'-(1,2,4-triazol-4-yl)ethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-2-7-19-12-5-3-11(4-6-12)8-13(14)17-18-9-15-16-10-18/h3-6,9-10H,2,7-8H2,1H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGFKPGKYCLKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC(=NN2C=NN=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C/C(=N/N2C=NN=C2)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl N-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetyl]leucinate](/img/structure/B3898541.png)

![4-{[3-(4-methyl-1-piperazinyl)propyl]amino}-3-nitro-2H-thiochromen-2-one](/img/structure/B3898555.png)
![1-(2-chlorobenzyl)-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3898570.png)
![N-[(4-methylphenyl)sulfonyl]-N-1,3-thiazol-2-ylphenylalaninamide](/img/structure/B3898574.png)


![ethyl 2-{[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3898600.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B3898616.png)
![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}ethyl acetate](/img/structure/B3898622.png)
![2-[2-(2-furyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B3898631.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-isobutylpiperidin-4-amine](/img/structure/B3898635.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3898643.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B3898647.png)